N-{[(2-oxo-2H-chromen-7-yl)oxy]acetyl}-beta-alanine
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Overview
Description
N-{[(2-oxo-2H-chromen-7-yl)oxy]acetyl}-beta-alanine is a compound that belongs to the class of coumarin derivatives. Coumarins are a group of organic compounds with a benzopyrone structure, known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
The synthesis of N-{[(2-oxo-2H-chromen-7-yl)oxy]acetyl}-beta-alanine typically involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with an appropriate acylating agent in the presence of a base such as triethylamine . The reaction is usually carried out in a solvent like dichloromethane at room temperature. Industrial production methods may involve similar synthetic routes but optimized for large-scale production .
Chemical Reactions Analysis
N-{[(2-oxo-2H-chromen-7-yl)oxy]acetyl}-beta-alanine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include solvents like dichloromethane, bases like triethylamine, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-{[(2-oxo-2H-chromen-7-yl)oxy]acetyl}-beta-alanine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-{[(2-oxo-2H-chromen-7-yl)oxy]acetyl}-beta-alanine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s effects on cellular pathways can lead to various biological outcomes, such as reduced inflammation or inhibited bacterial growth .
Comparison with Similar Compounds
N-{[(2-oxo-2H-chromen-7-yl)oxy]acetyl}-beta-alanine can be compared with other coumarin derivatives, such as:
7-hydroxycoumarin: Known for its use as a fluorescent probe and its biological activities.
4-methylcoumarin: Exhibits antimicrobial and anti-inflammatory properties.
Coumarin-3-carboxylic acid: Used in the synthesis of various pharmaceuticals and as a biochemical tool.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to other coumarin derivatives .
Properties
Molecular Formula |
C14H13NO6 |
---|---|
Molecular Weight |
291.26 g/mol |
IUPAC Name |
3-[[2-(2-oxochromen-7-yl)oxyacetyl]amino]propanoic acid |
InChI |
InChI=1S/C14H13NO6/c16-12(15-6-5-13(17)18)8-20-10-3-1-9-2-4-14(19)21-11(9)7-10/h1-4,7H,5-6,8H2,(H,15,16)(H,17,18) |
InChI Key |
SNGBQLVSLPMLJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=O)O2)OCC(=O)NCCC(=O)O |
Origin of Product |
United States |
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